molecular formula C39H45N3O2 B12702196 alpha,alpha-Bis(4-(diethylamino)phenyl)-4-((4-ethoxyphenyl)amino)naphthalene-1-methanol CAS No. 94158-48-2

alpha,alpha-Bis(4-(diethylamino)phenyl)-4-((4-ethoxyphenyl)amino)naphthalene-1-methanol

Cat. No.: B12702196
CAS No.: 94158-48-2
M. Wt: 587.8 g/mol
InChI Key: ZINZGONCUCSXAE-UHFFFAOYSA-N
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Description

Alpha,alpha-Bis(4-(diethylamino)phenyl)-4-((4-ethoxyphenyl)amino)naphthalene-1-methanol is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring multiple aromatic rings and functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha-Bis(4-(diethylamino)phenyl)-4-((4-ethoxyphenyl)amino)naphthalene-1-methanol typically involves multi-step organic reactions. Common synthetic routes may include:

    Aromatic Substitution Reactions: Introduction of diethylamino and ethoxyphenyl groups to the naphthalene core.

    Reduction Reactions: Reduction of intermediate compounds to achieve the desired functional groups.

    Condensation Reactions: Formation of the final compound through condensation of intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially converting nitro groups to amines.

    Substitution: Aromatic substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds with similar naphthalene cores but different functional groups.

    Aromatic Amines: Compounds with aromatic rings and amine groups.

Uniqueness

The unique combination of diethylamino, ethoxyphenyl, and naphthalene moieties in alpha,alpha-Bis(4-(diethylamino)phenyl)-4-((4-ethoxyphenyl)amino)naphthalene-1-methanol distinguishes it from other similar compounds. This unique structure may confer specific properties, such as enhanced biological activity or improved material characteristics.

Properties

CAS No.

94158-48-2

Molecular Formula

C39H45N3O2

Molecular Weight

587.8 g/mol

IUPAC Name

bis[4-(diethylamino)phenyl]-[4-(4-ethoxyanilino)naphthalen-1-yl]methanol

InChI

InChI=1S/C39H45N3O2/c1-6-41(7-2)32-21-15-29(16-22-32)39(43,30-17-23-33(24-18-30)42(8-3)9-4)37-27-28-38(36-14-12-11-13-35(36)37)40-31-19-25-34(26-20-31)44-10-5/h11-28,40,43H,6-10H2,1-5H3

InChI Key

ZINZGONCUCSXAE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)(C3=CC=C(C4=CC=CC=C43)NC5=CC=C(C=C5)OCC)O

Origin of Product

United States

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